![molecular formula C10H13N3O2S B2847575 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide CAS No. 1147386-56-8](/img/structure/B2847575.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide” appears to contain a thiazole ring and a cyclobutane ring. Thiazoles are a type of heterocyclic compound that includes a five-membered C3NS ring . They are found in many potent biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and cyclobutane rings. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . Cyclobutanes, being strained rings, can undergo ring-opening reactions.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- McLaughlin et al. (2016) discussed the synthesis and characterization of a compound closely related to N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, emphasizing the challenges in identifying and differentiating research chemicals. This study underscores the importance of accurate characterization in scientific research, particularly for compounds with complex structures (McLaughlin et al., 2016).
Heterocyclic Synthesis
- Ahmed (2007) explored the synthesis of various heterocyclic compounds, including derivatives of thiophene-2-carboxamide, which is structurally related to the compound . The study highlighted the potential for creating new antibiotic and antibacterial drugs, demonstrating the relevance of such compounds in medicinal chemistry (Ahmed, 2007).
Structure Elucidation
- Girreser et al. (2016) focused on the structure elucidation of a designer drug with a pyrazole skeleton, similar to the core structure of this compound. The study emphasized the use of NMR and MS techniques for detailed structural analysis, which is crucial for understanding the properties and potential applications of such compounds (Girreser et al., 2016).
Antimicrobial Activity
- Cukurovalı et al. (2002) investigated the antimicrobial activities of Schiff base ligands containing cyclobutane and thiazole rings. This research is relevant as it demonstrates the potential biological activity of compounds with structural elements similar to this compound (Cukurovalı et al., 2002).
Chemical Synthesis
- Nötzel et al. (2001) discussed the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. The methodologies and chemical reactions described in this study are pertinent for the synthesis of complex molecules like this compound (Nötzel et al., 2001).
Biological Applications
- Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activity. Studies like this demonstrate the broad applicability of thiazole derivatives in developing new therapeutic agents (Alhameed et al., 2019).
Antitumor Research
- Stevens et al. (1984) explored the synthesis of imidazotetrazines, including compounds with carbamoyl groups, for potential use as antitumor agents. This highlights the relevance of this compound in oncological research (Stevens et al., 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)4-7-5-16-10(12-7)13-9(15)6-2-1-3-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZNYQYLKLFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
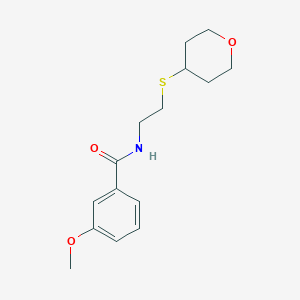
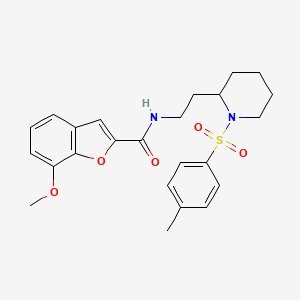
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
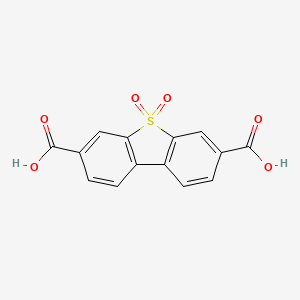
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
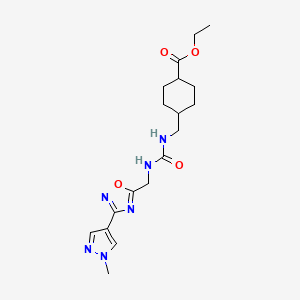
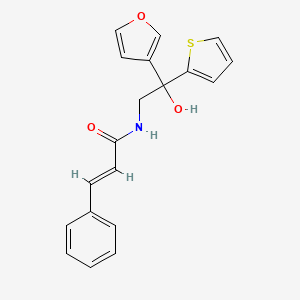
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)
